molecular formula C11H9N7 B14310026 N-(7H-purin-6-yldiazenyl)aniline CAS No. 112177-85-2

N-(7H-purin-6-yldiazenyl)aniline

Cat. No.: B14310026
CAS No.: 112177-85-2
M. Wt: 239.24 g/mol
InChI Key: JLMDYQQIGYDEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7H-purin-6-yldiazenyl)aniline is a heterocyclic compound comprising a purine core linked to an aniline moiety via a diazenyl (-N=N-) group. The diazenyl bridge introduces unique electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of purine derivatives, which often exhibit antiviral, anticancer, or anti-inflammatory activities .

Properties

CAS No.

112177-85-2

Molecular Formula

C11H9N7

Molecular Weight

239.24 g/mol

IUPAC Name

N-(7H-purin-6-yldiazenyl)aniline

InChI

InChI=1S/C11H9N7/c1-2-4-8(5-3-1)16-18-17-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16,17)

InChI Key

JLMDYQQIGYDEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=NC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7H-purin-6-yldiazenyl)aniline typically involves the reaction of a purine derivative with an aniline derivative under specific conditions. One common method involves the diazotization of aniline followed by coupling with a purine derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(7H-purin-6-yldiazenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(7H-purin-6-yldiazenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7H-purin-6-yldiazenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl bridge and purine ring system allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several purine-based analogues share structural motifs with N-(7H-purin-6-yldiazenyl)aniline but differ in substituents and linkage groups:

Compound Name Core Structure Key Substituents/Linkage Reference
This compound Purine + aniline Diazenyl (-N=N-) bridge Target Compound
4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline Purine + aniline Adamantylmethyl, chloro, isopropyl
2,6-Dichloro-7-isopropyl-7H-purine Purine Chloro (C2, C6), isopropyl (C7)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine Hydrazine (-NH-NH2), sulfone (SO2)

Key Observations :

  • Chloro and isopropyl substituents in purine analogues (e.g., ) enhance lipophilicity but reduce solubility compared to the aniline-diazenyl system.
  • The benzodithiazine derivative in replaces the purine core with a sulfur-containing heterocycle, significantly modifying electronic properties (e.g., sulfone groups increase polarity).

Physical and Spectroscopic Properties

Comparative data for selected compounds:

Property This compound (Inferred) N-Methyl-N-(benzodithiazin-3-yl)hydrazine 4-(1-Adamantylmethyl)-N-(purin-6-yl)aniline
Melting Point (°C) Not reported 271–272 (dec.) Not reported
IR Peaks (cm⁻¹) ~1645 (N=N), ~3230 (N-H) 3235 (N-NH2), 1645 (C=N) ~1600–1650 (C=N/C-C)
1H-NMR (δ, ppm) ~7.5–8.5 (aromatic H) 7.86–7.92 (aromatic H), 5.70 (N-NH2) ~6.5–8.0 (aromatic H), 2.0–3.0 (adamantyl CH)

Analysis :

  • The diazenyl group in the target compound likely produces a distinct IR absorption near 1645 cm⁻¹, similar to C=N stretches in .
  • Adamantane-substituted purines () exhibit upfield shifts for aliphatic protons (δ ~2.0–3.0 ppm) due to the bulky adamantyl group.
  • The benzodithiazine derivative () shows strong sulfone-related IR peaks (1345, 1155 cm⁻¹), absent in purine analogues.

Reactivity Insights :

  • The diazenyl group may confer photolability or susceptibility to reduction, whereas hydrazine derivatives () are more thermally stable.
  • Chloro substituents in purines () facilitate further functionalization via cross-coupling reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.